1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone
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Overview
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone is a chemical compound that features a pyrazole ring substituted with ethyl and methyl groups, and a morpholine ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable ethanone derivative in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound is similar but lacks the morpholine ring, which may affect its solubility and reactivity.
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine: This compound has an amine group instead of the ethanone moiety, leading to different chemical properties and applications.
Uniqueness
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-morpholin-4-ylethanone is unique due to the presence of both the pyrazole and morpholine rings, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H19N3O2 |
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Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H19N3O2/c1-3-15-8-11(10(2)13-15)12(16)9-14-4-6-17-7-5-14/h8H,3-7,9H2,1-2H3 |
InChI Key |
SPPZZOPLILRMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)CN2CCOCC2 |
Origin of Product |
United States |
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